N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be formed by the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.
Coupling of Rings: The pyrazole and isoxazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazole or isoxazole derivatives.
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-CHLOROPHENYL)-3-ISOXAZOLECARBOXAMIDE
- N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-FLUOROPHENYL)-3-ISOXAZOLECARBOXAMIDE
Uniqueness
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the presence of both pyrazole and isoxazole rings, which confer distinct chemical and biological properties. The specific substitution pattern on the phenyl ring also contributes to its unique reactivity and interaction with biological targets.
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-3-21-11-13(10-19-21)9-18-17(22)15-8-16(23-20-15)14-6-4-12(2)5-7-14/h4-8,10-11H,3,9H2,1-2H3,(H,18,22) |
InChI Key |
SIKQXKRKRWYSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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